

Application Note: High-Resolution Mass Spectrometry for Ofloxacin Impurity Characterization

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Compound of Interest

Compound Name: Ofloxacin Q acid, (R)-

CAS No.: 110548-07-7

Cat. No.: B193951

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Abstract

This application note details a robust workflow for the identification and structural characterization of impurities in Ofloxacin drug substances using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Adhering to ICH Q3A(R2) and Q3B(R2) guidelines, this protocol addresses the critical need to identify impurities exceeding the 0.1% threshold. We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to achieve sub-ppm mass accuracy, enabling the differentiation of isobaric species and the elucidation of fragmentation pathways for degradation products formed under oxidative, acidic, and thermal stress.

Introduction

Ofloxacin is a second-generation fluoroquinolone antibiotic. While its efficacy is well-documented, its impurity profile is complex due to the reactivity of the piperazine ring and the quinolone core. In drug development, "unknown" peaks in HPLC chromatograms pose a regulatory risk. Low-resolution MS (single quad) often fails to distinguish between impurities with similar nominal masses.

Why HRMS? HRMS provides exact mass measurements (typically <5 ppm error), allowing for the generation of high-confidence elemental formulas. When combined with MS/MS

fragmentation, it allows us to "map" the molecule, pinpointing exactly where the modification (oxidation, demethylation, cleavage) has occurred.

Regulatory Context[1][2][3][4][5][6][7][8]

- ICH Q3A(R2): Requires identification of impurities in drug substances if they exceed the identification threshold (usually 0.10% or 1.0 mg per day intake, whichever is lower).
- ICH Q3B(R2): Extends this to degradation products in the finished dosage form.

Experimental Design & Methodology

Reagents and Chemicals

- Reference Standard: Ofloxacin (purity >99.0%).
- Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2 MΩ·cm).
- Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate. Note: Formic acid is preferred for positive mode ionization efficiency in fluoroquinolones.

Sample Preparation: Forced Degradation (Stress Testing)

To validate the method's specificity, we artificially generate impurities.

- Acid Hydrolysis: 0.1 N HCl, 60°C, 4 hours.
- Base Hydrolysis: 0.1 N NaOH, 60°C, 4 hours.
- Oxidation: 3%
, Room Temp, 24 hours. (Critical for N-oxide formation).
- Photolytic: UV light exposure (254 nm), 24 hours.

Preparation for Injection: Neutralize acid/base samples. Dilute all samples to approx. 10 µg/mL with mobile phase (Initial conditions) to prevent column shock.

LC-HRMS Method Parameters

The following method is optimized for the separation of polar degradation products (early eluting) and hydrophobic process impurities.

Table 1: LC-MS/MS Acquisition Parameters

Parameter	Setting / Description	Rationale
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)	C18 provides robust retention for the quinolone core; 1.7 μ m particles improve resolution of isomers.
Mobile Phase A	0.1% Formic Acid in Water	Proton source for generation.
Mobile Phase B	Acetonitrile	Sharpens peaks compared to Methanol for fluoroquinolones.
Flow Rate	0.3 mL/min	Optimal linear velocity for ESI efficiency.
Gradient	0-2 min: 5% B; 2-15 min: 5%->95% B; 15-18 min: 95% B	Shallow gradient to separate closely eluting desfluoro/desmethyl analogs.
Ionization	ESI Positive Mode (+ve)	Ofloxacin has basic nitrogens (piperazine), ionizing readily in +ve mode.
Mass Range	m/z 50 – 1000	Covers fragments and dimers.
Collision Energy	Ramp 20 – 40 eV	Ensures rich fragmentation spectra for both labile and stable bonds.
Resolution	> 30,000 FWHM	Necessary to resolve isotopic fine structure if needed.

Results & Discussion: Structural Elucidation

Characterization of Ofloxacin (Parent)[9]

- Retention Time: ~6.5 min
- Precursor Ion: m/z 362.1511 (, Calc: 362.1511 for).
- Key Fragments:
 - m/z 344.1405: Loss of (Common in carboxylic acids).
 - m/z 318.1612: Loss of (Decarboxylation of the quinolone ring).
 - m/z 261.1037: Cleavage of the piperazine ring (Diagnostic fragment).

Identification of Key Impurities

Using the mass defect (difference between exact and nominal mass), we can filter background noise and identify related substances.

Table 2: Identified Impurities and HRMS Data

Impurity Name	RRT (Approx)	Formula ()	Measured m/z	Mass Error (ppm)	Modification
Imp-A (N-Oxide)	1.15		378.1462	0.5	Oxidation on Piperazine N
Imp-B (Desmethyl)	0.92		348.1356	1.2	Loss of group
Imp-C (Decarboxy)	0.85		318.1615	0.9	Loss of (Thermal)
Imp-D (Ethylenediamine)	0.70		336.1355	1.5	Piperazine ring opening

Fragmentation Logic

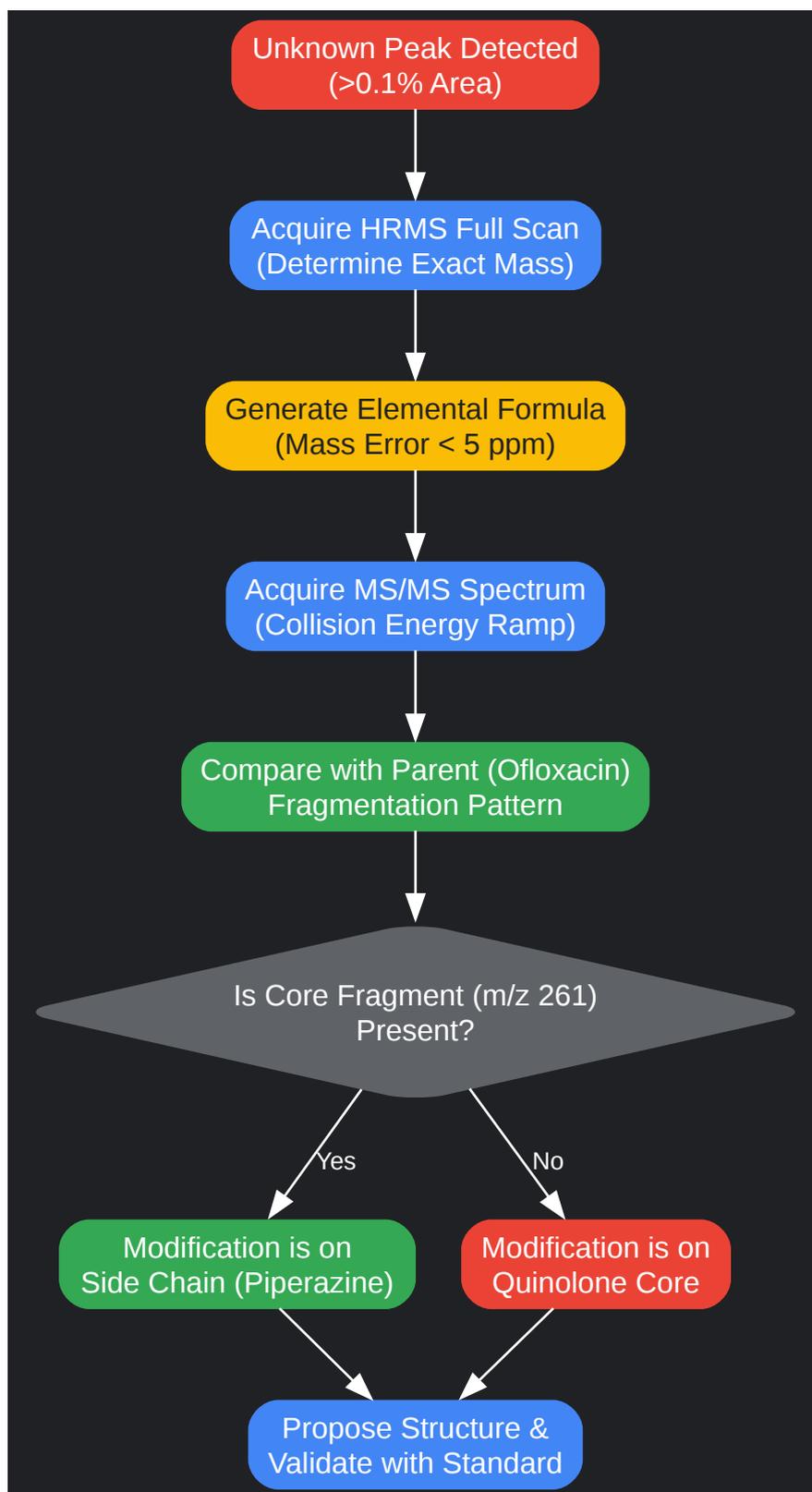
The structural elucidation relies on "Fragment Ion Stability."

- N-Oxide: Shows a characteristic loss of 16 Da (Oxygen) or 17 Da (OH radical) to return to the parent mass (m/z 362).
- Desmethyl: The fragment at m/z 261 (core structure) remains unchanged, but the piperazine-specific fragments shift by -14 Da, confirming the modification is on the piperazine ring.

Visualizations

Analytical Workflow

The following diagram outlines the decision tree for analyzing an unknown impurity peak.

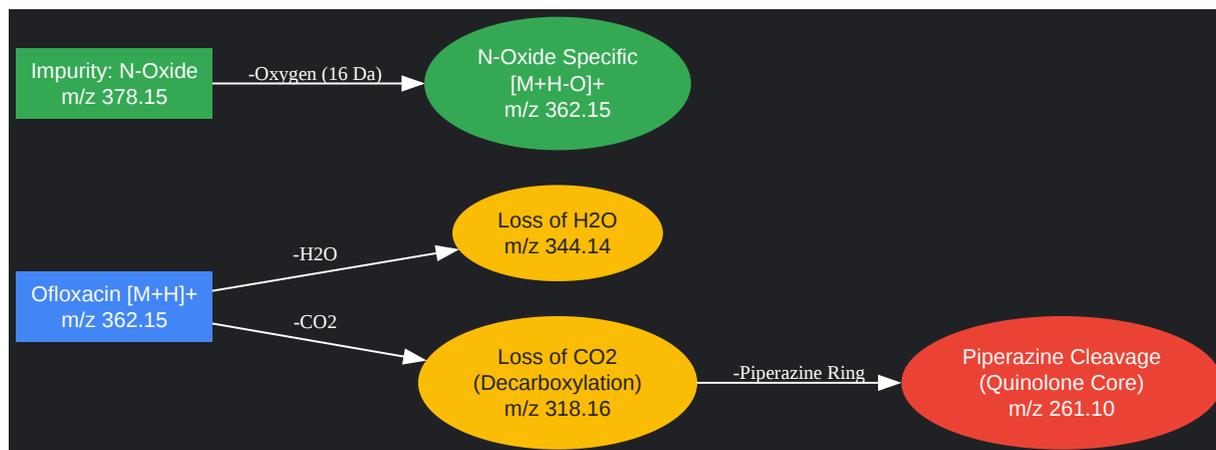


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Figure 1: Decision tree for structural elucidation of unknown impurities using HRMS/MS.

Ofloxacin Fragmentation Pathway

Understanding the parent breakup is essential to identify where impurities deviate.



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Figure 2: Primary fragmentation pathway of Ofloxacin and characteristic neutral loss for N-Oxide impurity.

Standard Operating Procedure (Protocol)

Title: HRMS Analysis of Ofloxacin Impurities Scope: Identification of degradation products in API and tablets.

- System Suitability:
 - Inject the Reference Standard (10 µg/mL).
 - Verify Mass Accuracy:

ppm must be

5 ppm for the parent ion (m/z 362.1511).
 - Verify Retention Time stability:

0.1 min.

- Data Acquisition:
 - Inject Sample (Test Solution).
 - Run in Data-Dependent Acquisition (DDA) mode:
 - Top 3 most intense ions selected for MS/MS.
 - Dynamic exclusion: enabled (10s) to prevent re-fragmenting the same peak.
- Data Processing:
 - Extract Ion Chromatograms (EIC) for known impurities (Table 2).
 - For unknown peaks, use the "Find Compounds" algorithm (or equivalent software like MassLynx/Compound Discoverer).
 - Generate formula: Restrict elements to C, H, N, O, F.
 - Isotope Matching: Ensure the theoretical isotope pattern (M+1, M+2) matches the experimental data (Score > 90%).
- Reporting:
 - Report Exact Mass, Elemental Formula, RRT, and proposed structure.
 - Classify as "Known" (matches standard) or "New Degradant."

References

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